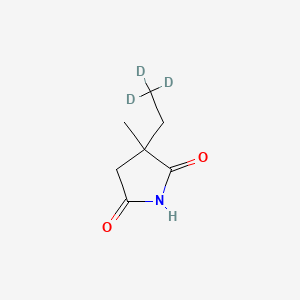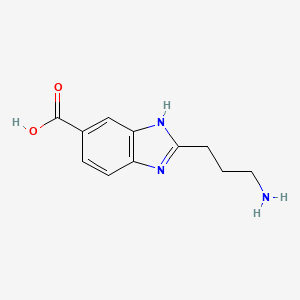![molecular formula C28H49NO8 B564775 (3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione CAS No. 102907-96-0](/img/structure/B564775.png)
(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Streptomyces kanamyceticus. It is primarily used to treat severe bacterial infections and tuberculosis. Kanamycin is available in oral, intravenous, and intramuscular forms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kanamycin is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The purified product is then converted into its sulfate form for medical use .
Industrial Production Methods
In industrial settings, kanamycin production involves large-scale fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify kanamycin. The final product is often lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions
Kanamycin undergoes several types of chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in kanamycin.
Substitution: Substitution reactions can introduce new functional groups into the kanamycin molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various kanamycin derivatives with modified antibacterial properties. These derivatives are often evaluated for their efficacy against resistant bacterial strains .
Wissenschaftliche Forschungsanwendungen
Kanamycin has a wide range of scientific research applications:
Chemistry: Used as a selection marker in molecular cloning and genetic engineering experiments.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Used to treat severe bacterial infections, including those caused by multidrug-resistant strains.
Industry: Utilized in the production of genetically modified organisms and in the development of new antibiotics
Wirkmechanismus
Kanamycin exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of mRNA. This leads to the incorporation of incorrect amino acids into the growing peptide chain, resulting in nonfunctional proteins and ultimately bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Tobramycin: An aminoglycoside used to treat various bacterial infections
Uniqueness of Kanamycin
Kanamycin is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is also effective against mycobacteria, making it a valuable second-line treatment for tuberculosis .
Eigenschaften
CAS-Nummer |
102907-96-0 |
|---|---|
Molekularformel |
C28H49NO8 |
Molekulargewicht |
527.699 |
IUPAC-Name |
(3R,5R,6S,7S,9R,13R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-oxacyclotetradecane-2,4,10-trione |
InChI |
InChI=1S/C28H49NO8/c1-10-21-14(2)11-12-20(30)15(3)13-16(4)26(17(5)23(31)18(6)27(34)36-21)37-28-25(33)22(29(8)9)24(32)19(7)35-28/h14-19,21-22,24-26,28,32-33H,10-13H2,1-9H3/t14-,15-,16+,17+,18-,19-,21?,22+,24-,25-,26+,28+/m1/s1 |
InChI-Schlüssel |
YNDYFFYPLQMGQP-RTHMMUJQSA-N |
SMILES |
CCC1C(CCC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(C(C(O2)C)O)N(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Chlorophenyl)sulfanylphenyl]-2-oxopropanoic acid](/img/structure/B564697.png)




![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)





